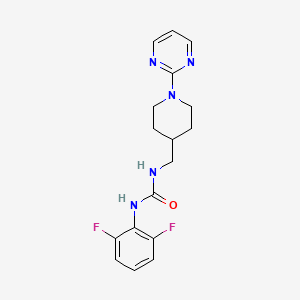
1-(2,6-ジフルオロフェニル)-3-((1-(ピリミジン-2-イル)ピペリジン-4-イル)メチル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorophenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a difluorophenyl group, a pyrimidinyl group, and a piperidinyl group
科学的研究の応用
1-(2,6-Difluorophenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biology: The compound may be used in biological assays to study its effects on various biological pathways.
Materials Science: It can be explored for its properties in the development of new materials with specific characteristics.
Industry: The compound may find applications in the synthesis of other complex molecules used in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves the reaction of 2,6-difluoroaniline with an isocyanate derivative of 1-(pyrimidin-2-yl)piperidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
1-(2,6-Difluorophenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
作用機序
The mechanism of action of 1-(2,6-Difluorophenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The difluorophenyl and pyrimidinyl groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. The piperidinyl group may contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
1-(2,6-Difluorophenyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
1-(2,6-Difluorophenyl)-3-(piperidin-4-ylmethyl)urea: Similar structure but without the pyrimidinyl group.
Uniqueness
1-(2,6-Difluorophenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is unique due to the combination of its difluorophenyl, pyrimidinyl, and piperidinyl groups. This unique structure may confer specific properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles, making it a valuable compound for further research and development.
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c18-13-3-1-4-14(19)15(13)23-17(25)22-11-12-5-9-24(10-6-12)16-20-7-2-8-21-16/h1-4,7-8,12H,5-6,9-11H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNKNPPTOSCOOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














